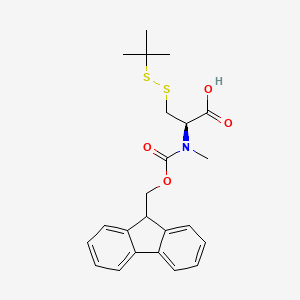

Fmoc-N-methyl-S-tert-butylthio-L-cysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Fmoc-N-methyl-S-tert-butylthio-L-cysteine is used in Fmoc solid phase peptide synthesis. Trimethoxyphenylthio (S-Tmp) was introduced as a novel cysteine protecting group in this synthesis, offering a highly labile alternative to the traditionally used tert-butylthio group.Molecular Structure Analysis

The molecular formula of Fmoc-N-methyl-S-tert-butylthio-L-cysteine is C23H27NO4S2 . Its molecular weight is 445.59 .Physical And Chemical Properties Analysis

Fmoc-N-methyl-S-tert-butylthio-L-cysteine appears as a white solid . It has a melting point of 101 - 112 °C . Its optical rotation is [a]D20 = -11.6 ± 2 º (C=1 in DMF) .Aplicaciones Científicas De Investigación

- Fmoc-N-methyl-S-tert-butylthio-L-cysteine plays a crucial role in chemical protein synthesis. It serves as an N-masking group for the N-terminal cysteine in peptide thioester segments. By using the fluorenylmethyloxycarbonyl (Fmoc) moiety, researchers can achieve fully convergent and one-pot native chemical ligations. This method simplifies the synthesis process, allowing for efficient ligations without intermediate purifications .

- Fmoc-modified compounds, including Fmoc-N-methyl-S-tert-butylthio-L-cysteine, have broad utility in creating bio-inspired functional materials. These materials find applications in cell cultivation, bio-templating, and drug delivery. The Fmoc group enhances the versatility of these compounds, making them valuable in designing innovative materials.

- Peptide derivatives containing Fmoc-N-methyl-S-tert-butylthio-L-cysteine can self-assemble in aqueous media, forming supramolecular nanostructures. These biofunctional hydrogels have potential applications in tissue engineering, drug delivery, and wound healing. The self-assembly ability of Fmoc-modified peptides contributes to their versatility .

- Protecting cysteine residues during peptide synthesis is essential for creating complex disulfide-rich peptides. Fmoc-N-methyl-S-tert-butylthio-L-cysteine serves as a protective group, allowing researchers to synthesize intricate peptide structures. This protection strategy facilitates the construction of bioactive peptides and peptide-based therapeutics .

- Fmoc-N-methyl-S-tert-butylthio-L-cysteine contributes to semisynthesis approaches for protein modification. Researchers can incorporate this modified cysteine residue into existing proteins, enabling site-specific labeling, functionalization, or structural studies. Semisynthesis provides a powerful tool for protein engineering and investigation .

- The selective deprotection of Fmoc-N-methyl-S-tert-butylthio-L-cysteine allows for controlled labeling of peptides and proteins. Researchers can introduce specific functional groups or probes at the cysteine site, enabling precise studies of protein function, localization, and interactions. This technique has applications both in vitro and in vivo .

Chemical Protein Synthesis

Bio-Inspired Functional Materials

Hydrogel Formation and Self-Assembly

Disulfide-Rich Peptide Synthesis

Semisynthesis of Proteins

In Vitro and In Vivo Labeling

Mecanismo De Acción

Action Environment

The action of Fmoc-N-methyl-S-tert-butylthio-L-cysteine is highly dependent on the environmental conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability. For instance, it is typically stored at low temperatures (0-8°C) to maintain its stability .

Propiedades

IUPAC Name |

(2R)-3-(tert-butyldisulfanyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4S2/c1-23(2,3)30-29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVDBMCIAVPXQJ-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SSCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SSC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-methyl-S-tert-butylthio-L-cysteine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2757915.png)

![4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2757917.png)

![N-[3-[2-acetyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2757920.png)

![(4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-azetidine]](/img/structure/B2757921.png)

![2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2757922.png)

![1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![1-(4-methoxyphenyl)-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757933.png)